molecular formula C7H16N2 B13646570 N-propylpyrrolidin-3-amine

N-propylpyrrolidin-3-amine

Cat. No.: B13646570
M. Wt: 128.22 g/mol
InChI Key: SYVFICHTUJLWRR-UHFFFAOYSA-N
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Description

N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and are often used as scaffolds for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propylpyrrolidin-3-amine can be achieved through various methods. One common approach involves the reductive amination of pyrrolidine with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of pyrrolidines often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. The reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions: N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-propylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

    Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, pyrrolidine derivatives are known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the propyl group.

    N-methylpyrrolidine: A similar compound with a methyl group instead of a propyl group.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness: N-propylpyrrolidin-3-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-propylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-2-4-9-7-3-5-8-6-7/h7-9H,2-6H2,1H3

InChI Key

SYVFICHTUJLWRR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCNC1

Origin of Product

United States

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